molecular formula C14H13N3O3S B2646128 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-33-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2646128
CAS No.: 946319-33-1
M. Wt: 303.34
InChI Key: JKJKRNBEDLUPHJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation occurs through binding to an allosteric site distinct from the orthosteric site, leading to a conformational change that increases receptor activity .

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core but differ in the substituents on the benzamide moiety.

    N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides: Similar structure with morpholine substituents

Uniqueness

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both the methoxy and methyl groups on the benzo[d]thiazole ring and the isoxazole ring, which confer distinct chemical and biological properties. Its ability to act as a positive allosteric modulator of the M4 receptor sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-7-4-5-9(19-3)11-12(7)21-14(15-11)16-13(18)10-6-8(2)17-20-10/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKRNBEDLUPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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